3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a compound that features a piperidine ring substituted with a 1,2,3-triazole moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The incorporation of a triazole ring can enhance the compound’s pharmacological properties, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment to Piperidine: The triazole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole and piperidine rings can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . These interactions can result in the inhibition or activation of specific pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine include other piperidine derivatives and triazole-containing compounds . Some examples are:
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids, which have diverse pharmacological properties.
Triazole-Containing Compounds: Compounds such as 1,2,3-triazole derivatives, which are known for their biological activities and use in drug development.
The uniqueness of this compound lies in its combined structure, which can offer enhanced pharmacological properties compared to its individual components .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]piperidine |
InChI |
InChI=1S/C9H16N4O/c1-14-7-8-6-13(12-11-8)9-3-2-4-10-5-9/h6,9-10H,2-5,7H2,1H3 |
InChI Key |
GKKSIEDHMQXLBQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN(N=N1)C2CCCNC2 |
Origin of Product |
United States |
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